molecular formula C10H19Cl B13199130 (3-Chloro-2-methylpropyl)-cyclohexane

(3-Chloro-2-methylpropyl)-cyclohexane

Cat. No.: B13199130
M. Wt: 174.71 g/mol
InChI Key: QTNPBEBAFXIZPT-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylpropyl)-cyclohexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a cyclohexane ring substituted with a 3-chloro-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylpropyl)-cyclohexane typically involves the alkylation of cyclohexane with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylpropyl)-cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

(3-Chloro-2-methylpropyl)-cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylpropyl)-cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-methylpropyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in certain types of reactions.

    3-Chloro-2-methyl-1-propanol: Contains a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

(3-Chloro-2-methylpropyl)-cyclohexane is unique due to its combination of a cyclohexane ring and a 3-chloro-2-methylpropyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(3-chloro-2-methylpropyl)cyclohexane

InChI

InChI=1S/C10H19Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

QTNPBEBAFXIZPT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)CCl

Origin of Product

United States

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